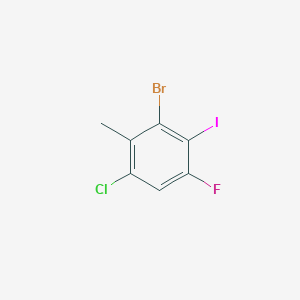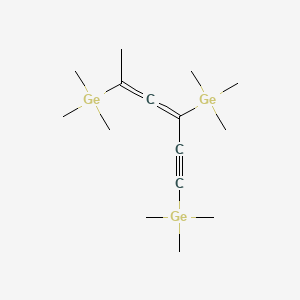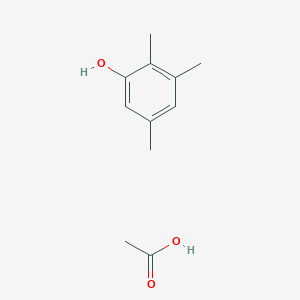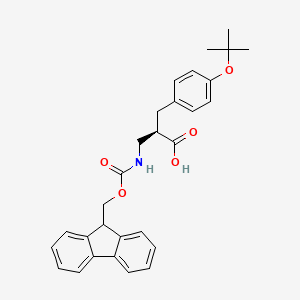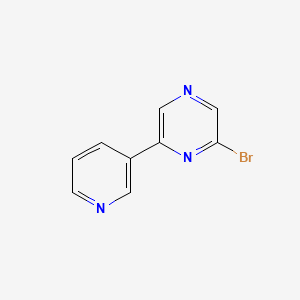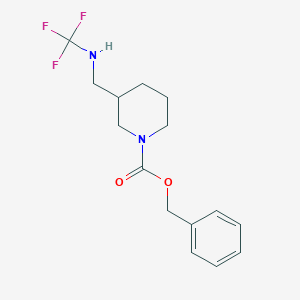
Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a benzyl group and a trifluoromethylated amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Trifluoromethylation: The trifluoromethylated amino group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethylated amino group, potentially converting it to a simpler amine.
Substitution: The benzyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like benzyl halides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Simplified amines from the trifluoromethylated amino group.
Substitution Products: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylated amino group enhances its binding affinity to these targets, potentially modulating their activity. The piperidine ring provides structural stability, while the benzyl group contributes to its overall hydrophobicity, facilitating its interaction with lipid membranes.
Comparación Con Compuestos Similares
Benzyl 3-aminomethylpiperidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Trifluoromethylated Piperidine Derivatives: Share the trifluoromethyl group but differ in other substituents, leading to variations in their applications and effectiveness.
Uniqueness: Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is unique due to the combination of its trifluoromethylated amino group and benzyl-substituted piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H19F3N2O2 |
|---|---|
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
benzyl 3-[(trifluoromethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)19-9-13-7-4-8-20(10-13)14(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13,19H,4,7-11H2 |
Clave InChI |
PFTBKIJBLJNWGM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





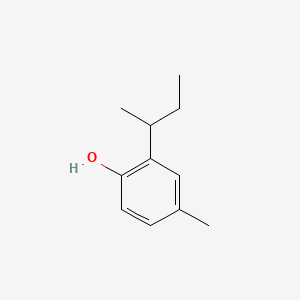
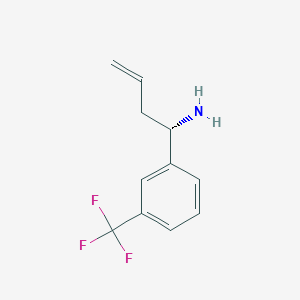
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)
